molecular formula C10H14S B7769652 Benzene, [(1,1-dimethylethyl)thio]- CAS No. 3019-19-0

Benzene, [(1,1-dimethylethyl)thio]-

Cat. No.: B7769652
CAS No.: 3019-19-0
M. Wt: 166.29 g/mol
InChI Key: VEUCZKAZCRSEMP-UHFFFAOYSA-N
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Description

Benzene, [(1,1-dimethylethyl)thio]- is a useful research compound. Its molecular formula is C10H14S and its molecular weight is 166.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUCZKAZCRSEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184261
Record name Benzene, ((1,1-dimethylethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-19-0
Record name [(1,1-Dimethylethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3019-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((1,1-dimethylethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((1,1-dimethylethyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 55 grams (0.5 mole) of thiophenol and 51 grams of boron trifluoride-phosphoric acid complex was slowly added, with stirring and cooling, 34 grams (0.6 mole) of isobutylene at 0° C. After addition was complete the mixture was stirred at 0° C. for two hours. The organic layer was separated from the catalyst layer and added to 200 ml of toluene. The toluene layer was distilled in a one-foot packed column to give 78 grams of tert-Butyl Phenyl Sulfide, b.p. 55°/3.0 mm (yield 94%). The nmr spectrum agreed with the proposed structure.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the drybox, 133.7 mg (0.75 mm) of (Me3C)2PH(S), 170.0 mg (0.75 mm) of Pd(OAc)2 and 10.0 mL of DMSO were loaded into a reactor (50 mL) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature for 12 h. Next, 2.0 g (17.7 mm) of chlorobenzene, 1.35 g (15.0 mm) of t-butylthiol, and 2.16 g (22.5 mm) of NaO—tBu were added into the reactor. The resulting mixture was refluxed for 12 h. The reaction mixture was then cooled to room temperature, chromatographed on silicon gel using t-butylmethylether/hexane (1% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 812 mg (33% yield) of t-butyl phenyl sulfide. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ7.4-7.2 (m, 5H), 1.17 (s, 9H) ppm. 13C NMR (125 MHz, CDCl3): δ137.4, 132.7, 128.5, 128.3, 45.6, 30.9 ppm. HRMS: Calcd for C10H15S(M++H): 167.0894. Found: 167.0888.
[Compound]
Name
(Me3C)2PH(S)
Quantity
133.7 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
[Compound]
Name
t-butylthiol
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In the drybox, 51.0 mg (0.226 mmol) of (Me2CH)PH(O)(1-NMe2-4-Me—C6H3) from Example 32, 34.0 mg (0.151 mmol) of Pd(OAc)2 and 4.0 ml of toluene were loaded into a reactor (20 ml) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature for 1 h. Next, 216.0 mg (2.25 mmol) of NaOtBu, 314.0 mg (2.0 mmol) of PhBr and 135 mg (1.5 mmol) of HS-t-Bu were added into the mixture above, The resulting mixture was refluxed for 18 h. The reaction mixture was then cooled to room temperature, chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 126 mg (51% yield) of t-butyl phenyl sulfide. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ7.43-7.42 (m, 2H), 7.22-7.19 (m, 3H), 1.17 (s, 9H) ppm. 13C NMR (125 MHz, CDCl3): δ137.4, 132.7, 128.5, 128.3, 30.9 ppm.
[Compound]
Name
1-NMe2 4-Me C6H3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step Two
Name
Quantity
314 mg
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the drybox, 52.0 mg (0.184 mmol) of (Me2CH)PH(O)(2,4-(MeO)2C6H3) from Example 34, 34.0 mg (0.151 mmol) of Pd(OAc)2 and 14.0 ml of toluene were loaded into a reactor (20 ml) equipped with a magnetic stir bar. The resulting mixture was stirred at room temperature for 1 h. Next, 576.0 mg (6.0 mmol) of NaOtBu, 816.0 mg (4.0 mmol) of PhI and 360 mg (4.0 mmol) of HS-t-Bu were added into the mixture above, The resulting mixture was refluxed for 3 days. The reaction mixture was then cooled to room temperature, chromatographed on silicon gel using ethyl acetate/hexane (5% volume ratio) as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to yield 190 mg (29% yield) of t-butyl phenyl sulfide. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ7.43-7.42 (m, 2H), 7.22-7.19 (m, 3H), 1.17 (s, 9H) ppm. 13C NMR (125 MHz, CDCl3): δ137.4, 132.7, 128.5, 128.3, 30.9 ppm.
[Compound]
Name
(Me2CH)PH(O)(2,4-(MeO)2C6H3)
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
576 mg
Type
reactant
Reaction Step Two
Name
Quantity
816 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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